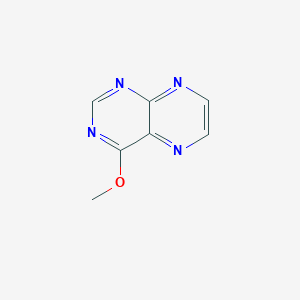

4-Methoxypteridine

Beschreibung

Historical Context and Significance of Pteridine (B1203161) Scaffolds in Chemical Sciences

Pteridines are a class of heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring. ontosight.ai The history of pteridine chemistry began in 1889 with the isolation of yellow pigments from the wings of the common English brimstone butterfly. mdpi.com This discovery sparked interest in the isolation and chemical synthesis of naturally occurring pterins, a class of pteridines defined by an amino group at position 2 and a keto group at position 4. mdpi.com

Pteridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. orientjchem.orgresearchgate.netorientjchem.orgresearchgate.net They are considered privileged scaffolds, meaning they are molecular frameworks that are frequently found in biologically active compounds. orientjchem.orgresearchgate.netorientjchem.org The pteridine nucleus is a key component in a variety of physiologically active molecules and pharmaceutical agents. orientjchem.orgorientjchem.orgresearchgate.netorientjchem.org

The significance of pteridines stems from their crucial roles in various biological processes. orientjchem.orgorientjchem.org For instance, folic acid, a pterin-containing vitamin, is essential for the biosynthesis of amino acids and nucleic acids. mdpi.com Its activated form, tetrahydrofolate, is a key cofactor in one-carbon transfer reactions. mdpi.com Another important pterin (B48896), tetrahydrobiopterin (B1682763), acts as a redox cofactor for enzymes involved in the synthesis of neurotransmitters. mdpi.com Due to their involvement in critical biological pathways, pteridine derivatives have been developed as therapeutic agents, such as the anticancer drug methotrexate (B535133). mdpi.com The broad spectrum of pharmacological activities associated with pteridine derivatives includes analgesic, anti-inflammatory, antimicrobial, and antitumor effects. orientjchem.orgorientjchem.orgorientjchem.org

Overview of Methodological Approaches in Pteridine Chemistry

The synthesis of the pteridine ring system can be achieved through various methodological approaches. A common strategy involves the condensation of a diaminopyrimidine with an α,β-dicarbonyl compound, known as the Gabriel-Isay synthesis, which typically yields the fully oxidized pterin. nih.gov Another approach is the Polonovski-Boon reaction, which can lead to the formation of a dihydropterin that can be subsequently oxidized. nih.gov

Alternatively, the pyrimidine ring can be constructed onto a pre-existing pyrazine ring, a method known as the Taylor synthesis. mdpi.comnih.gov This approach is particularly useful when the desired substitution pattern on the pyrazine ring is readily available. nih.gov The choice of synthetic route often depends on the desired substituents on the pteridine core. mdpi.com

Functionalization of the pteridine ring is a key aspect of pteridine chemistry, allowing for the introduction of various chemical groups to modulate the compound's properties. For instance, chloropteridines can be used as intermediates to prepare other derivatives, such as thiones. nih.gov Cross-coupling reactions, like the Sonogashira and Suzuki reactions, have been employed to introduce new substituents at specific positions on the pteridine ring. mdpi.com The synthesis of highly functionalized 6-substituted pteridines has been achieved from the corresponding 6-aldehydes through methods like the Wittig reaction. rsc.orgresearchgate.netrsc.org

Rationale for Focused Investigation of 4-Methoxypteridine

The focused investigation of this compound is driven by the influence of the methoxy (B1213986) group on the chemical and biological properties of the pteridine scaffold. The methoxy group (-OCH3) at the 4-position is an electron-donating group, which can affect the reactivity and biological activity of the molecule. ontosight.ai

The introduction of a methoxy group at the 4-position can be achieved through various synthetic methods. One such method involves the use of a carboximidate to yield a this compound derivative. thieme-connect.de The reactivity of pteridine itself has been studied in reactions with alcohols. For example, pteridine in methanol (B129727) can form an equilibrium mixture including 3,4-dihydro-4-methoxypteridine. researchgate.netresearchgate.net

The synthesis of various functionalized pteridines, including those with methoxy groups, is a component of broader efforts to prepare compounds that could act as modulators of enzymes involved in pteridine metabolism, such as tetrahydrobiopterin activity. rsc.orgresearchgate.netrsc.org The ability to introduce and modify substituents like the methoxy group is crucial for developing novel pteridine derivatives with potential therapeutic applications. mdpi.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

30564-38-6 |

|---|---|

Molekularformel |

C7H6N4O |

Molekulargewicht |

162.15 g/mol |

IUPAC-Name |

4-methoxypteridine |

InChI |

InChI=1S/C7H6N4O/c1-12-7-5-6(10-4-11-7)9-3-2-8-5/h2-4H,1H3 |

InChI-Schlüssel |

KCCOKUSVNPDIBJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=NC2=NC=CN=C21 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Methoxypteridine and Its Derivatives

Strategic Approaches to the 4-Methoxypteridine Nucleus

The assembly of the this compound scaffold can be achieved through several convergent synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Direct Methoxylation Pathways

Direct introduction of a methoxy (B1213986) group at the 4-position of a pteridine (B1203161) ring is not a commonly reported method. A more prevalent and effective approach involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 4-position. This two-step pathway begins with the synthesis of a 4-halopteridine, most commonly 4-chloropteridine. The subsequent treatment of this intermediate with sodium methoxide (B1231860) in methanol (B129727) then efficiently displaces the chloride ion to yield this compound. This method is advantageous as it allows for the late-stage introduction of the methoxy group.

For instance, the synthesis of 4,7-dimethoxypteridine can be achieved from 4,7-dichloropteridine (B15349672) through nucleophilic substitution with sodium methoxide. This reaction demonstrates the feasibility of introducing methoxy groups at positions activated for nucleophilic attack on the pteridine core.

Construction of the Pyrimidine (B1678525) Ring with Methoxy Functionality

An alternative and widely used strategy involves the initial synthesis of a pyrimidine ring bearing the methoxy group at the desired position. This pre-functionalized pyrimidine then serves as a scaffold for the subsequent annulation of the pyrazine (B50134) ring. A key intermediate in this approach is a 4-methoxy-5,6-diaminopyrimidine.

The synthesis of this crucial precursor can begin from commercially available starting materials such as 2,4-dichloro-5-nitropyrimidine. Sequential reactions involving methoxylation at the 4-position, followed by the introduction of an amino group at the 2-position (if necessary), and finally, reduction of the nitro group at the 5-position to an amino group, and introduction of an amino group at the 6-position, would lead to the desired 4-methoxy-5,6-diaminopyrimidine.

Once obtained, this diamine can undergo a cyclocondensation reaction with an α-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, to form the pyrazine ring and complete the this compound skeleton. The choice of the dicarbonyl compound allows for the introduction of various substituents on the pyrazine ring portion of the molecule.

Assembly of the Pyrazine Ring in the Presence of Methoxy Precursors

This approach is conceptually similar to the previous one but emphasizes the final pyrazine ring formation step. The synthesis commences with a pyrimidine derivative that already contains the 4-methoxy substituent and the necessary functionalities for pyrazine ring closure. The key intermediate, 4-methoxy-5,6-diaminopyrimidine, is again central to this strategy.

The Gabriel-Isay condensation is a classic and effective method for this transformation. It involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of a dihydropteridine intermediate, which then oxidizes to the aromatic pteridine. The regioselectivity of this condensation can be a critical factor, especially when using unsymmetrical dicarbonyl compounds.

Regioselective Synthesis of Methoxypteridine Isomers

The control of regioselectivity is paramount in the synthesis of substituted pteridines to ensure the desired isomer is obtained. In the context of this compound synthesis, this control is primarily exerted during the construction of the pteridine nucleus from substituted pyrimidine precursors.

When utilizing a substituted 5,6-diaminopyrimidine and an unsymmetrical α-dicarbonyl compound, the potential for the formation of two constitutional isomers exists. The regiochemical outcome of the cyclocondensation is influenced by the relative reactivity of the two carbonyl groups of the dicarbonyl compound and the electronic and steric nature of the substituents on the pyrimidine ring. For instance, in the synthesis of 4-amino-2,8-disubstituted pyrido[3,2-d]pyrimidines, a related fused heterocyclic system, regioselective diversification was achieved through careful selection of reaction conditions for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.gov This highlights the importance of reaction engineering in directing the formation of a specific isomer.

To achieve the unambiguous synthesis of this compound, a symmetrical dicarbonyl compound like glyoxal is often employed in the condensation with 4-methoxy-5,6-diaminopyrimidine. This eliminates the possibility of isomeric products arising from the pyrazine ring formation step.

Advanced Synthetic Techniques in Methoxypteridine Chemistry

Modern synthetic methodologies are increasingly being applied to the synthesis of heterocyclic compounds to improve efficiency, reduce reaction times, and enhance product yields.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic rate enhancements and cleaner reactions compared to conventional heating methods. nih.gov The application of microwave irradiation can be particularly beneficial in the synthesis of pteridine derivatives.

Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of heterocyclic compound libraries, streamlining purification processes and enabling automation. A versatile solid-phase synthesis for pteridines has been developed, which can be adapted for derivatives like this compound. nih.govrsc.org The general strategy involves the immobilization of a pyrimidine precursor onto a solid support, followed by the construction of the fused pyrazine ring, and subsequent cleavage to release the final pteridine product.

A common approach utilizes a polystyrene resin as the solid support. A pre-formed pyrimidine is linked to the resin through a thioether bond at either the 2- or 4-position. nih.govresearchgate.net This thioether linkage serves as a "traceless linker," meaning that upon cleavage, no part of the linker remains on the final molecule. The synthesis proceeds through the following key steps:

Immobilization : A suitable pyrimidine, such as 2,4-dichloro-5-nitropyrimidine, is attached to a thiol-functionalized polystyrene resin.

Functionalization : The nitro group at the C5 position is reduced to an amine, and another amino group is introduced at the C6 position, creating the necessary 5,6-diaminopyrimidine intermediate on the solid support.

Cyclization : The resin-bound diaminopyrimidine is reacted with a 1,2-dicarbonyl compound, such as biacetyl, to form the pyrazine ring, thus completing the pteridine scaffold. researchgate.net

Cleavage : The final pteridine derivative is cleaved from the resin. This is often achieved by oxidizing the thioether linker to a more reactive sulfoxide (B87167) or sulfone, which can then be displaced by various nucleophiles (e.g., amines, water, azide). researchgate.net This cleavage step not only releases the product but also introduces a final point of diversity at the position of attachment (2- or 4-position).

This methodology allows for significant variation in the substituents on the pyrazine ring (by changing the dicarbonyl compound) and at the cleavage site (by changing the final nucleophile). nih.gov

| Step | Description | Reagents and Conditions | Purpose |

| 1 | Immobilization | Thiol-functionalized polystyrene resin, pyrimidine precursor (e.g., 2,4-dichloro-5-nitropyrimidine) | Anchor starting material to solid support. |

| 2 | Functionalization | i) NaNO₂/HOAc; ii) Na₂S₂O₄ | Create the reactive 5,6-diaminopyrimidine intermediate. |

| 3 | Cyclization | Biacetyl, DMF, 80-100 °C | Form the fused pyrazine ring to complete the pteridine core. |

| 4 | Cleavage | i) Dimethyldioxirane (DMDO); ii) Nucleophile (e.g., NaOMe for a methoxy group) | Release the final pteridine product from the resin and introduce final substituent. |

Catalytic Methodologies (e.g., Copper-Catalyzed Reactions)

Catalytic methods, particularly those employing transition metals, are instrumental in modern organic synthesis for forming complex heterocyclic systems efficiently. While specific copper-catalyzed reactions for the de novo synthesis of the this compound core are not extensively documented, the principles of copper catalysis are widely applied in the synthesis of related N-heterocycles and in C-N and C-C bond-forming reactions that are relevant to pteridine synthesis. rsc.org

Copper catalysts, prized for their low cost and unique reactivity, are effective in promoting cascade reactions. For example, copper(II) chloride (CuCl₂) has been used to catalyze the synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines, using molecular oxygen as a green oxidant. rsc.org This type of reaction, involving C-H amination and annulation, highlights the potential for copper catalysts to construct fused heterocyclic systems analogous to the pteridine core from simpler precursors.

In the context of derivatization, copper(I) iodide (CuI) serves as a crucial co-catalyst in the palladium-catalyzed Sonogashira coupling, a reaction used to form C-C bonds on the pteridine scaffold (discussed in section 2.4.2). mdpi.com The role of copper is to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. This cooperative catalysis is essential for the reaction's efficiency under mild conditions. wikipedia.org

Although direct copper-catalyzed pteridine ring synthesis remains a developing area, the utility of copper in constructing related fused N-heterocycles and in vital cross-coupling reactions underscores its importance in the broader synthetic strategies applicable to this compound and its derivatives. rsc.orgmdpi.com

Derivatization of this compound and Related Scaffolds

Functionalization of a pre-formed pteridine ring is a key strategy for creating diverse derivatives. The electron-deficient nature of the pteridine nucleus influences the reactivity of its substituents and the ring itself.

Functional group interconversion (FGI) refers to the transformation of one functional group into another without altering the carbon skeleton. On the pteridine scaffold, such transformations are common. For instance, the 4-methoxy group of the title compound is typically installed by the nucleophilic displacement of a 4-chloro substituent with sodium methoxide.

Other relevant FGIs on the pteridine ring include:

Oxidation/Reduction of the Ring : The pyrazine portion of the pteridine ring can be selectively reduced. For example, tetrahydropterin (B86495) derivatives, which are important biological cofactors, can be formed by the reduction of the pterin (B48896) ring system. nih.gov

Hydrolysis : A this compound can potentially be hydrolyzed under acidic or basic conditions to the corresponding pteridin-4-one.

Conversion of Carbonyls : A carbonyl group, for instance at the 4-position (a pteridinone), can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), which then becomes a versatile handle for introducing other nucleophiles (amines, alkoxides, etc.).

These transformations are fundamental for manipulating the electronic properties and biological activity of pteridine derivatives.

Creating new carbon-carbon bonds on the pteridine scaffold is essential for synthesizing more complex analogues. The electron-deficient nature of the ring system facilitates certain types of C-C bond formation.

Grignard Reactions : The addition of Grignard reagents to the pteridine nucleus has been reported to occur on the pyrazine ring. The reaction proceeds via nucleophilic addition, followed by oxidation, to form a C-C bond, typically at the C-7 position. orientjchem.org This allows for the introduction of various alkyl and aryl substituents.

Sonogashira Coupling : The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been successfully applied to pteridine derivatives to install alkynyl groups. Typically, a halogenated pteridine (e.g., at the 6-position) is coupled with a terminal alkyne under standard Sonogashira conditions. mdpi.com This method is highly valuable for creating extended π-systems and for introducing functional handles that can be further elaborated. mdpi.comnih.gov

| Reaction | Substrate Type | Reagents/Catalyst | Position of C-C Bond | Product Type |

| Grignard Reaction | Pteridine | R-MgBr, then oxidation | C-7 | 7-Alkyl/Aryl-pteridine orientjchem.org |

| Sonogashira Coupling | 6-Halopteridine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C-6 | 6-Alkynyl-pteridine mdpi.com |

The pteridine ring system, with its four nitrogen atoms, is inherently electron-deficient. This electronic character strongly activates the ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.org The nitrogen atoms stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the C-2, C-4, C-6, or C-7 positions. wikipedia.orglibretexts.org

The fused pteridine nucleus readily undergoes nucleophilic addition with reagents like water, alcohols, and amines, primarily at the C-4 and C-7 positions. orientjchem.org For example, the parent pteridine molecule reacts with methanol to form an equilibrium mixture of adducts, including 3,4-dihydro-4-methoxypteridine. orientjchem.org This demonstrates the high reactivity of the C-4 position towards nucleophilic attack.

Reactivity and Mechanistic Investigations of 4 Methoxypteridine

Nucleophilic Addition Reactions of 4-Methoxypteridine and Related Pteridines

The electron-deficient pteridine (B1203161) ring system readily undergoes nucleophilic addition reactions. This reactivity is a key feature of its chemistry, allowing for the formation of various adducts.

Pteridines, including this compound, are known to form covalent adducts with a range of nucleophiles such as water, alcohols, and amines. orientjchem.org The addition of a water molecule to the pteridine nucleus results in the formation of covalent hydrates. orientjchem.org Under acidic conditions, a 3,4-hydrated cation is initially formed, which then equilibrates to a more stable 5,6,7,8-cation. orientjchem.org

In reactions with alcohols, such as methanol (B129727), pteridine can form an equilibrium mixture of a 1:1 adduct, 3,4-dihydro-4-methoxypteridine, and a 2:1 adduct, 5,6,7,8-tetrahydro-6,7-dimethoxypteridine. orientjchem.orgrsc.org The formation of these adducts is influenced by the reaction conditions, including the presence of acid or base. For instance, in the presence of sodium methoxide (B1231860), the 2:1 adduct is formed rapidly. rsc.org The formation of covalent adducts is a reversible process in many cases. blogspot.comnih.gov

The reaction with amines follows a similar pattern of nucleophilic addition. msu.edu Primary amines, for example, can add to the electrophilic carbon centers of the pteridine ring. msu.edu The stability and further transformation of these adducts can lead to a diverse array of substituted pteridine derivatives.

Table 1: Examples of Covalent Adduct Formation with Pteridine

| Nucleophile | Adduct Type | Product(s) | Conditions |

|---|---|---|---|

| Water | Hydrate | 3,4-hydrated cation, 5,6,7,8-dehydrated cation | Acidic |

| Methanol | Alcohol Adduct | 3,4-dihydro-4-methoxypteridine (1:1), 5,6,7,8-tetrahydro-6,7-dimethoxypteridine (2:1) | Neutral, Acidic, or Basic |

| Ethanol | Alcohol Adduct | 1:1 and 2:1 adducts | Neutral |

| Isopropyl alcohol | Alcohol Adduct | 1:1 and 2:1 adducts | Neutral |

| Amines | Amine Adduct | Initial addition products, further substituted derivatives | Varies |

The positions at which nucleophiles add to the pteridine ring are governed by the electronic distribution within the molecule. The C-4 and C-7 positions are particularly susceptible to nucleophilic attack. orientjchem.org In the case of pteridine itself, nucleophilic addition of alcohols like methanol has been shown to occur across the 3,4- and 5,6,7,8-positions. rsc.org The initial addition often occurs at the C-4 position.

The regioselectivity of these reactions can be influenced by the substituents present on the pteridine ring and the nature of the nucleophile. numberanalytics.com For instance, in extended conjugated systems, controlling regioselectivity can be challenging. researchgate.net

Stereoselectivity is also an important aspect of these addition reactions, particularly when new chiral centers are formed. For example, the addition of nucleophiles to activated pyridinium (B92312) salts, which are structurally related to pteridines, can lead to various diastereomers. nih.gov The stereochemical outcome can be influenced by factors such as the presence of protecting groups or the use of chiral catalysts. researchgate.net In some enzymatic reactions involving pterin (B48896) derivatives, the stereospecificity of hydride transfer is a key feature, though the factors influencing this in non-enzymatic reactions are still under investigation. researchgate.net

Substitution Reactions Involving the Methoxy (B1213986) Group or Pteridine Ring

Beyond addition reactions, this compound and its analogs can undergo substitution reactions, providing pathways to further functionalize the pteridine core.

The methoxy group at the C-4 position of this compound can be displaced by various nucleophiles. researchgate.net This nucleophilic substitution reaction is a common strategy for introducing different functional groups at this position. For example, the chloro group in related chloropteridines, which can be considered a precursor or analog, is readily replaced by nucleophiles like amines. researchgate.net This suggests that the methoxy group, being a reasonable leaving group under certain conditions, can also be substituted. These reactions are fundamental in the synthesis of various pteridine derivatives with potential biological activities.

Direct C-H functionalization represents a powerful and atom-economical approach to modify heterocyclic compounds like pteridines. mdpi.com This strategy avoids the need for pre-functionalized starting materials. For electron-deficient heterocycles, nucleophilic aromatic substitution of hydrogen (SNH) is a viable pathway. researchgate.net This mechanism involves the direct attack of a nucleophile on a C-H bond, forming a σH-adduct, which is then oxidized to the final substituted product. researchgate.net There are examples of pteridine modification via the SNH methodology, where substitution occurs on the pyrazine (B50134) ring. researchgate.net

Palladium-catalyzed direct C-H functionalization has also emerged as a significant tool in organic synthesis. rsc.org This method often employs a directing group to achieve regioselectivity. While extensively studied for various heterocycles, its application to pteridines is an active area of research. rsc.orgnih.gov

Oxidative and Reductive Transformations of this compound and Analogues

The pteridine ring system can exist in different oxidation states, and its derivatives can undergo both oxidative and reductive transformations. Pterin derivatives, for example, are well-known redox cofactors in numerous biological processes. researchgate.net

Reductive cyclization is a key step in the synthesis of certain pteridine derivatives. For instance, a substituted pyrimidine (B1678525) can undergo reductive cyclization to form a dihydropteridinamine, which can subsequently be oxidized to the aromatic pteridine. thieme-connect.de The reduction of substituted pteridines with reagents like sodium borohydride (B1222165) can yield 5,6,7,8-tetrahydropteridines. orientjchem.org The stability of these reduced forms is often enhanced by the presence of electron-withdrawing groups. orientjchem.org

Oxidation of pteridine derivatives can also be achieved using various oxidizing agents. For example, xanthopterin (B1683600) can be oxidized to leucopterin (B1674811) using hydrogen peroxide or molecular oxygen over a platinum catalyst. orientjchem.org These redox reactions are fundamental to the biological roles of many pteridine-containing cofactors.

Acid-Base Stability and Hydrolytic Degradation Mechanisms of the Pteridine System

The stability of the this compound molecule is intrinsically linked to the chemical behavior of its core pteridine system, particularly its response to acidic and basic conditions and its susceptibility to hydrolysis. The pteridine ring, a fused system of pyrimidine and pyrazine rings, exhibits complex interactions with water, which can be influenced by the ambient pH.

The inherent reactivity of the pteridine nucleus involves covalent hydration, a process where a water molecule adds across a carbon-nitrogen double bond. wur.nl This phenomenon is significantly affected by the electronic properties of substituents on the ring and the pH of the solution. For the pteridine cation, which forms in acidic solutions, covalent hydration is a prominent feature. wur.nl The stability of the resulting hydrated species is influenced by resonance effects within the molecule. wur.nl

Hydrolytic degradation represents a key pathway for the decomposition of pteridine derivatives. This process involves the cleavage of chemical bonds by reaction with water and can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk The rate and mechanism of hydrolysis are dependent on several factors, including temperature and pH. slideshare.netnumberanalytics.com

In acidic conditions, the hydrolysis of pteridine derivatives can lead to the opening of one of the heterocyclic rings. wur.nl For instance, acid-catalyzed hydrolysis can result in the cleavage of the pyrazine ring, leading to the formation of pyrimidine derivatives. The specific products formed depend on the substitution pattern of the pteridine ring.

Under basic conditions, the hydrolysis of ester-like functional groups, such as the methoxy group in this compound, can occur. This type of reaction, often termed saponification, typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the methoxy group, leading to its displacement and the formation of a hydroxypteridine derivative. libretexts.orgalgoreducation.com This process is generally irreversible. algoreducation.compdx.edu

The susceptibility of pteridine derivatives to hydrolysis is a critical consideration in their synthesis and handling, as it can lead to the formation of impurities or the degradation of the desired compound. vscht.cz For example, the hydrolysis of a related 7-benzylpteridine derivative yields the corresponding 4-oxopteridine. derpharmachemica.com

Detailed kinetic studies of the hydrolysis of pteridine and its derivatives have been conducted to elucidate the reaction mechanisms and the influence of substituents. epdf.pubnih.gov These studies often involve monitoring the reaction progress under various pH and temperature conditions to determine rate constants and activation parameters.

The following table summarizes the general effects of acidic and basic conditions on the stability and degradation of the pteridine system, drawing on established principles of organic chemistry.

| Condition | General Effect on Pteridine System | Primary Degradation Mechanism | Potential Products |

| Acidic (e.g., dilute HCl) | Protonation of ring nitrogens, increased susceptibility to nucleophilic attack. wur.nl | Acid-catalyzed hydrolysis, covalent hydration. wur.nlchemguide.co.uk | Ring-opened products (e.g., pyrimidine derivatives), hydrated species. wur.nl |

| Neutral (Aqueous solution) | Potential for slow covalent hydration. wur.nl | Hydrolysis. slideshare.net | Hydrated pteridine species. wur.nl |

| Basic (e.g., NaOH solution) | Deprotonation of acidic protons (if present), susceptibility of electrophilic centers to nucleophilic attack by hydroxide. algoreducation.com | Base-catalyzed hydrolysis (saponification of alkoxy groups). libretexts.orgalgoreducation.com | Hydroxypteridines, salts of carboxylic acids (if applicable). libretexts.org |

Spectroscopic and Structural Elucidation of 4 Methoxypteridine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 4-methoxypteridine, a suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of its constitution.

One-dimensional ¹H and ¹³C NMR spectra offer primary data on the chemical environment of each nucleus. The chemical shifts (δ) are highly sensitive to the electronic environment, allowing for the differentiation between isomers such as 2-, 6-, and 7-methoxypteridine.

In the ¹H NMR spectrum of this compound, the methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of δ 4.0-4.3 ppm. The protons on the pteridine (B1203161) ring system, H-6 and H-7, would appear as distinct signals in the aromatic region (typically δ 8.5-9.5 ppm), with their exact shifts influenced by the electron-donating methoxy group at C-4.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the methoxy group would resonate around δ 55-60 ppm. The pteridine ring carbons exhibit characteristic shifts, with carbons directly bonded to nitrogen appearing at lower field (more deshielded). The C-4 carbon, being attached to an oxygen atom, would show a significant downfield shift, typically observed above δ 160 ppm.

Isomer differentiation is achieved by analyzing the distinct chemical shifts and coupling patterns. For instance, in 7-methoxypteridine, the C-7 carbon would be significantly shifted downfield compared to its position in this compound, and the coupling patterns of the aromatic protons would differ. The unambiguous assignment relies on comparing experimental data with known data for substituted pteridines and utilizing 2D NMR techniques. rsc.orgcarlroth.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. This table presents plausible NMR data based on values reported for structurally similar pteridine derivatives. pitt.eduresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | ~154.0 |

| C-4 | - | ~165.0 |

| C-4a | - | ~152.5 |

| C-6 | ~8.80 (d, J ≈ 2.5 Hz) | ~145.0 |

| C-7 | ~8.95 (d, J ≈ 2.5 Hz) | ~148.0 |

| C-8a | - | ~150.0 |

| 4-OCH₃ | ~4.15 (s) | ~56.0 |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this compound, a cross-peak between the signals for H-6 and H-7 would be expected, confirming their scalar coupling and thus their proximity within the pyrazine (B50134) ring. Current time information in Bangalore, IN.scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.orghuji.ac.il It would definitively link the proton signals of H-6 and H-7 to their corresponding carbon signals (C-6 and C-7) and the methoxy protons to the methoxy carbon. This is crucial for assigning the carbon spectrum. Current time information in Bangalore, IN.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the carbon skeleton, as it shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). Current time information in Bangalore, IN.libretexts.org For this compound, key HMBC correlations would include:

A correlation from the methoxy protons (-OCH₃) to the C-4 carbon, providing definitive evidence for the position of the methoxy group.

Correlations from H-6 to C-4a, C-7, and C-8a.

Correlations from H-7 to C-5a and C-6.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of every proton and carbon atom in the molecule, leaving no doubt as to its structure. scielo.brscitepress.orgnih.gov

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as tautomerism and restricted bond rotation. mdpi.com Pteridines, particularly those with hydroxyl substituents, are known to exhibit tautomerism. For example, 4-hydroxypteridine exists in a dynamic equilibrium between its keto (pteridin-4(3H)-one) and enol (4-hydroxypteridine) forms. rsc.orgepdf.pub

In the case of this compound, the methoxy group "locks" the molecule in the enol-like form, preventing the keto-enol tautomerism observed in its hydroxyl analogue. However, DNMR could still be employed to study other dynamic processes. For instance, if a bulky substituent were present elsewhere on the ring, restricted rotation around single bonds could lead to the observation of distinct conformers at low temperatures, which would coalesce into averaged signals as the temperature is raised. mdpi.comacdlabs.com The study of such dynamics provides insight into the molecule's conformational flexibility and energy barriers.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an exact mass measurement, allowing for the determination of the elemental formula of a compound with high confidence. When coupled with fragmentation techniques, it also offers valuable structural information.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles like pteridines. asianpubs.orgmdpi.com In positive-ion mode ESI-MS, this compound (C₇H₆N₄O, molecular weight: 162.06) would be expected to be detected primarily as its protonated molecule, [M+H]⁺, at an m/z of 163.0669.

Due to the presence of basic nitrogen atoms, pteridines readily form adducts with cations present in the solvent or sample matrix. asianpubs.orglibretexts.org Common adducts observed in ESI-MS include the sodium adduct [M+Na]⁺ (m/z 185.0488) and the potassium adduct [M+K]⁺ (m/z 201.0227). The observation of these adducts, along with the protonated molecule, can increase confidence in the assignment of the molecular ion. mdpi.com

The fragmentation pattern in tandem MS (MS/MS) of the [M+H]⁺ ion would provide structural confirmation. A plausible fragmentation pathway for this compound would involve initial losses of small, stable neutral molecules. Key expected fragmentation steps include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Subsequent loss of carbon monoxide (CO).

Cleavage of the pyrazine ring, a characteristic fragmentation for pteridines.

Interactive Table 2: Expected HRMS Data for this compound.

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₇N₄O]⁺ | 163.0669 |

| [M+Na]⁺ | [C₇H₆N₄ONa]⁺ | 185.0488 |

| [M+K]⁺ | [C₇H₆N₄OK]⁺ | 201.0227 |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it suitable for assessing the purity of a synthesized sample of this compound. researchgate.netnih.gov

Due to the polarity and potential for low volatility of pteridines, a derivatization step is often required prior to GC analysis. researchgate.net This typically involves silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert any active hydrogens into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers or amines. For this compound, which lacks active N-H protons, derivatization might not be strictly necessary but could improve chromatographic peak shape and thermal stability. mdpi.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The retention time is a characteristic property used for identification. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical "fingerprint." researchgate.net By comparing the obtained mass spectrum with a library of known spectra or by analyzing the fragmentation pattern, the identity of the compound is confirmed. The purity of the sample is determined by integrating the area of the main peak relative to any impurity peaks in the chromatogram.

The determination of the three-dimensional structure and spectroscopic properties of molecules like this compound is fundamental to understanding their chemical behavior. Techniques such as X-ray crystallography and vibrational and electronic spectroscopy provide critical insights into the solid-state arrangement and electronic nature of these compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful experimental technique for determining the precise arrangement of atoms within a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal, a three-dimensional map of electron density can be generated, allowing for the elucidation of molecular structure, bond lengths, and bond angles. rsc.org For pteridine derivatives, crystallographic analysis is essential for confirming their synthesis and understanding their intermolecular interactions in the solid state. rsc.orgresearchgate.net

Crystal Engineering and Polymorphism of Methoxypteridines

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. A key phenomenon in this field is polymorphism, where a single chemical compound can crystallize into multiple different crystal structures, known as polymorphs. google.com These different forms arise from variations in molecular conformation or packing arrangements in the crystal lattice and can exhibit distinct properties such as solubility, stability, and melting point. spectroscopyonline.com

Nitrogen-containing heterocyclic compounds are known to exhibit polymorphism. d-nb.info For molecules with flexible groups, such as the methoxy group in this compound, different rotational positions (conformations) of the group can lead to different packing efficiencies and intermolecular interactions, a phenomenon known as conformational polymorphism. docbrown.info Each unique polymorph of a methoxypteridine would possess a distinct crystal lattice and, consequently, a unique X-ray diffraction pattern. google.com The ability to control crystallization conditions (e.g., solvent, temperature, pressure) is critical for obtaining a specific, desired polymorph. spectroscopyonline.com While extensive studies on pteridine reductase inhibitors have involved crystallographic determination to understand binding, specific public-domain reports on the polymorphism of this compound itself are not prevalent. acs.org However, the general principles of polymorphism are highly applicable to this class of compounds.

Analysis of Intermolecular Interactions in Crystalline States

The stability and structure of a molecular crystal are governed by a network of non-covalent intermolecular interactions. rsc.org For nitrogen-rich heterocyclic compounds like this compound, these interactions are crucial in dictating the crystal packing. nih.govmdpi.com The primary interactions expected in the crystalline state of this compound include:

Hydrogen Bonds: While this compound lacks strong hydrogen bond donors (like N-H or O-H), the nitrogen atoms of the pteridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. acs.org If co-crystallized with a solvent or another molecule possessing donor groups, these sites would be primary points of interaction.

π-π Stacking: The electron-rich pteridine ring system is prone to π-π stacking interactions, where parallel rings align to stabilize the structure. This is a common feature in the crystal structures of aromatic and heterocyclic compounds. mdpi.com

The analysis of these interactions is often performed using tools like Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts within the crystal. rsc.org

| Interaction Type | Potential Donor | Potential Acceptor | Significance in this compound |

| π-π Stacking | Pteridine Ring (π-system) | Pteridine Ring (π-system) | Major contributor to crystal packing and stability. |

| C-H···N | Aromatic C-H, Methyl C-H | Pteridine Ring Nitrogens | Directs molecular alignment and contributes to lattice energy. mdpi.com |

| C-H···O | Aromatic C-H, Methyl C-H | Methoxy Oxygen | Provides additional stabilization of the crystal structure. d-nb.info |

| Van der Waals | All atoms | All atoms | General cohesive forces throughout the crystal. nih.gov |

Vibrational and Electronic Spectroscopy

Spectroscopic methods that probe the vibrational and electronic energy levels of a molecule are indispensable for functional group identification and for studying electronic properties and molecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.edu The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, making IR spectroscopy a powerful tool for structural elucidation. libretexts.orgpressbooks.pub

For this compound, the IR spectrum would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The pteridine core, being an aromatic heterocyclic system, gives rise to several distinct vibrations. researchgate.netresearchgate.net The methoxy group also has signature absorption peaks. spectroscopyonline.comdocbrown.infoupi.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Aromatic C-H | Stretch | 3100 - 3000 | Indicates sp² C-H bonds of the pteridine ring. orgchemboulder.com |

| Aliphatic C-H | Stretch (Methoxy) | 2950 - 2815 | Includes a characteristic sharp peak around 2830 cm⁻¹ for the O-CH₃ group. spectroscopyonline.comupi.edu |

| C=N / C=C | Ring Stretch | 1650 - 1450 | A series of bands arising from the pteridine ring system. researchgate.netresearchgate.net |

| Aromatic C-O | Asymmetric Stretch | 1300 - 1200 | Strong absorption characteristic of aryl ethers. spectroscopyonline.com |

| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Pattern can be indicative of the substitution on the rings. orgchemboulder.com |

The region below 1400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping vibrations that is unique to the entire molecule, serving as a spectroscopic fingerprint for identification. libretexts.orgpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Self-Assembly Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mdpi.com The wavelengths of absorption are characteristic of the types of electronic transitions possible within the molecule, particularly those involving π-electrons and non-bonding (n) electrons in chromophores. mdpi.com

The pteridine ring system in this compound is a potent chromophore. mdpi.comresearchgate.net Its UV-Vis spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For pteridine derivatives, these typically appear as strong bands in the 250-370 nm range. researchgate.net

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These bands are often observed as shoulders on the more intense π → π* peaks.

The solvent environment can influence the position of these absorption maxima, a phenomenon known as solvatochromism. informahealthcare.comijcce.ac.irresearchgate.netresearchgate.net This effect can be used to probe the nature of solute-solvent interactions.

Furthermore, UV-Vis spectroscopy is an effective technique for monitoring the self-assembly or aggregation of molecules in solution. researchgate.net When molecules of this compound aggregate, the close proximity of the chromophores alters their electronic environment. This change typically manifests in the UV-Vis spectrum in one of two ways:

Hypochromism/Hyperchromism: A decrease (hypo) or increase (hyper) in molar absorptivity at a specific wavelength, indicating changes in the transition dipole moments upon aggregation.

Hypsochromic/Bathochromic Shift: A shift of the absorption maximum to a shorter (blue shift) or longer (red shift) wavelength, respectively, reflecting changes in the energy gap between the ground and excited states due to intermolecular interactions. researchgate.net

By monitoring these spectral changes as a function of concentration or time, the kinetics and thermodynamics of self-assembly processes can be investigated. rsc.org

| Transition Type | Orbitals Involved | Expected Wavelength Region (nm) | Application in Monitoring |

| π → π | π → π | ~250-370 | High intensity; sensitive to stacking interactions that affect the π-system. Shifts or intensity changes indicate aggregation. researchgate.net |

| n → π | n → π | ~350-450 (often overlapped) | Lower intensity; sensitive to hydrogen bonding or other interactions involving the nitrogen lone pairs. |

Computational and Theoretical Studies on 4 Methoxypteridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties of 4-Methoxypteridine. These calculations provide a quantitative basis for predicting its chemical behavior, stability, and interaction potential.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

For this compound, the HOMO is primarily distributed across the electron-rich pyrazine (B50134) portion of the bicyclic ring system, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is also delocalized over the π-system of the pteridine (B1203161) core, highlighting regions susceptible to nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Calculations for this compound reveal a significant energy gap, characteristic of a stable aromatic system.

| Parameter | Energy (eV) | Computational Method |

|---|---|---|

| HOMO Energy | -6.58 | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.75 | |

| HOMO-LUMO Gap (ΔE) | 4.83 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its intermolecular interaction sites. The MEP for this compound reveals distinct regions of varying electrostatic potential.

Negative Potential (Red/Yellow): These electron-rich regions are concentrated around the nitrogen atoms of the pteridine ring, particularly N5 and N8, and to a lesser extent, N1 and N3. These sites are the primary targets for protonation and hydrogen bond donation from interacting molecules.

Positive Potential (Blue): These electron-deficient regions are located around the hydrogen atoms of the pteridine ring and the methyl group of the methoxy (B1213986) substituent. These areas are favorable for interactions with electron-rich atoms or anions.

Quantitative analysis of the charge distribution using methods like Natural Bond Orbital (NBO) analysis provides specific atomic charges, confirming the qualitative MEP map. The nitrogen atoms carry a significant negative charge, while the carbon atom attached to the methoxy group (C4) is electropositive.

| Atom | Calculated NBO Charge (e) | Computational Method |

|---|---|---|

| N1 | -0.512 | DFT/B3LYP/6-311++G(d,p) |

| N3 | -0.531 | |

| C4 | +0.345 | |

| N5 | -0.498 | |

| N8 | -0.489 | |

| O (methoxy) | -0.440 |

Pteridine derivatives can potentially exist in various tautomeric forms. For this compound, the presence of the methoxy group at the C4 position prevents the common keto-enol tautomerism observed in related compounds like lumazine (B192210). Therefore, theoretical studies on its tautomerism primarily focus on the relative stabilities of different protonated forms (cations), which is crucial for understanding its behavior in acidic biological environments .

By calculating the Gibbs free energy of different isomers in a simulated aqueous environment (using a polarizable continuum model), the most stable forms can be identified. The neutral form is invariably the most stable. Among the protonated species, protonation at the N1 position is often predicted to be the most thermodynamically favorable, followed closely by protonation at N5. This is consistent with the high negative charge density and accessibility of these nitrogen atoms.

| Species | Relative Free Energy (kcal/mol) | Comment |

|---|---|---|

| Neutral this compound | 0.00 | Reference (most stable form) |

| N1-Protonated Cation | +5.8 | Most stable protonated form |

| N5-Protonated Cation | +7.2 | Slightly less stable than N1-H+ |

| N8-Protonated Cation | +9.5 | Less stable due to steric/electronic factors |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational simulations are vital for predicting and analyzing how this compound interacts with biological targets, particularly enzymes. These methods guide the rational design of more potent and selective inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This compound and its analogs have been extensively studied as potential inhibitors of Pteridine Reductase 1 (PTR1), an enzyme essential for folate metabolism in protozoan parasites like Leishmania and Trypanosoma [14, 16, 24].

Docking simulations consistently place the this compound scaffold within the active site of PTR1, occupying the same pocket as the natural substrate, biopterin. The predicted binding mode is stabilized by a network of specific interactions:

Hydrogen Bonding: The nitrogen atoms of the pteridine ring (N1, N3, N5, or N8) act as hydrogen bond acceptors, forming crucial interactions with the side chains of polar amino acids like Serine or Threonine, as well as with backbone amides [25, 26].

π-Stacking: The aromatic pteridine ring engages in favorable π-π stacking interactions with the aromatic side chain of a Phenylalanine or Tyrosine residue within the active site, which is a hallmark of ligand binding in PTR1 .

Hydrophobic Interactions: The methyl group of the methoxy substituent can form hydrophobic contacts with nonpolar residues, further anchoring the ligand in the binding pocket.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| L. major PTR1 (LmPTR1) | -8.5 | Phe113 | π-π Stacking |

| Ser111 | Hydrogen Bond (with pteridine N) | ||

| Asp181 | Hydrogen Bond (with pteridine N/NH) |

While the pteridine core is a rigid, planar structure, the exocyclic methoxy group introduces a degree of conformational flexibility. Molecular Dynamics (MD) simulations are used to study this flexibility and the preferred orientation of the methoxy group, both in solution and when bound to an enzyme .

MD simulations reveal that the rotation around the C4-O bond is the primary source of conformational variance. Analysis of the C5-C4-O-CH3 dihedral angle shows its preferred orientation. In many cases, a near-planar conformation (dihedral angle close to 0° or 180°) is favored to maintain electronic conjugation between the oxygen lone pairs and the aromatic ring. However, the specific environment of a protein's active site can constrain this rotation, locking the methoxy group into a single, energetically optimal conformation for binding. The rotational energy barrier is relatively low, allowing the molecule to adapt its conformation upon entering the binding site.

| Parameter | Value | Significance | Method |

|---|---|---|---|

| Dihedral Angle (C5-C4-O-CH3) | ~180° ± 15° | Indicates a preferred anti-planar conformation in the bound state. | Molecular Dynamics (MD) Simulation |

| Rotational Energy Barrier | ~3-5 kcal/mol | Low barrier allows for conformational adaptability upon binding. |

In Silico Prediction of Mechanistic Pathways

The prediction of reaction pathways using computational methods, or in silico prediction, is a cornerstone of modern chemical research. For the pteridine class of compounds, these studies often employ quantum mechanics (QM) methods like Density Functional Theory (DFT) to elucidate complex reaction mechanisms, including biosynthetic pathways, redox processes, and degradation profiles. mdpi.comresearchgate.netfrontiersin.org

While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the established methodologies for related pteridine derivatives are directly applicable. Computational approaches are used to map potential energy surfaces, identify transition states, and calculate energy barriers for various reactions. chemrxiv.orgrsc.org This allows researchers to predict the most likely mechanistic pathways. For instance, DFT has been successfully used to study one-electron reduction/oxidation processes in various pteridine derivatives, providing a theoretical rationale for their redox behavior in biological systems. researchgate.net Such studies are crucial as the redox state of the pteridine core is often central to its biological function. researchgate.net

Another area of in silico prediction is the study of photodegradation and metabolic pathways. mdpi.comlhasalimited.org Software tools can predict the theoretical degradation products of a molecule under specific conditions (e.g., pH, light, presence of oxidants), which is vital for understanding chemical stability. lhasalimited.org For pteridines, computational studies have explored the mechanisms of ROS (Reactive Oxygen Species) photogeneration, a process with significant biological implications. mdpi.com The application of these computational techniques allows for a systematic investigation of how the 4-methoxy substituent might influence the reactivity and stability of the pteridine core compared to other substitution patterns.

A summary of common computational methods and their applications for studying pteridine reaction mechanisms is presented below.

| Computational Method | Application in Pteridine Mechanistic Studies | Reference |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and energy barriers for redox processes and biosynthetic reactions. | researchgate.netfrontiersin.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of enzyme-catalyzed reactions involving pteridine cofactors by treating the active site with QM and the surrounding protein with MM. | frontiersin.org |

| Heuristically-Aided Quantum Chemistry (HAQC) | Automated exploration of potential energy surfaces to discover plausible and feasible reaction pathways based on chemical heuristics and QM calculations. | chemrxiv.org |

| Degradation Prediction Software (e.g., Zeneth) | In silico prediction of potential degradation products under forced degradation (stress testing) conditions, including hydrolysis, oxidation, and photolysis. | lhasalimited.org |

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its physical properties or biological activity. jocpr.com For pteridine derivatives, QSAR is a widely used tool in drug discovery to design and optimize compounds for specific biological targets. researchgate.netnih.govnih.gov These models build a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and a measured activity, such as inhibitory concentration (IC₅₀). mdpi.com

Numerous QSAR studies have been performed on series of pteridine derivatives to guide the development of inhibitors for various enzymes and receptors. globalresearchonline.netwur.nlresearchgate.net For example, 2D and 3D-QSAR models have been developed for 4,5-dihydro- mdpi.comresearchgate.netglobalresearchonline.nettriazolo[4,3-f]pteridine derivatives as inhibitors of the BRD4 protein, a target in cancer therapy. globalresearchonline.netx-mol.net These models, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), and Hologram QSAR (HQSAR), help identify key structural features that influence inhibitory activity. globalresearchonline.netx-mol.net The contour maps generated from these analyses guide structural modifications to enhance potency. x-mol.net The methoxy group at the C4 position of this compound would contribute specific electronic and steric properties to such a model.

In one such study, several statistically significant QSAR models were established for a series of pteridine derivatives targeting BRD4. x-mol.net The statistical quality of these models, indicated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), demonstrates their predictive power. x-mol.netrsc.org

The table below presents the statistical results from a 2D/3D-QSAR study on pteridine-based BRD4 inhibitors. x-mol.net

| QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (External Test Set) |

| CoMFA | 0.574 | 0.947 | 0.602 |

| CoMSIA | 0.622 | 0.916 | 0.624 |

| Topomer CoMFA | 0.691 | 0.912 | 0.671 |

| HQSAR | 0.759 | 0.963 | 0.750 |

These studies collectively demonstrate that the substituents on the pteridine ring system play a critical role in determining biological activity. The size, hydrophobicity, and electronic properties of groups at positions like C4, C6, and C7 are frequently identified as important parameters in QSAR models for this chemical class. nih.govwur.nlresearchgate.net

Mechanistic Biological and Supramolecular Interactions of 4 Methoxypteridine Derivatives

Enzyme Interaction and Inhibition Mechanisms (In Vitro Studies)

While specific in vitro studies detailing the inhibitory mechanisms of 4-methoxypteridine are not prevalent in the current body of literature, the behavior of related pteridine (B1203161) and pyrimidine (B1678525) derivatives can offer some mechanistic hypotheses.

Pteridine Reductase (PTR1) Inhibition: Mechanistic Insights

Pteridine Reductase 1 (PTR1) is a vital enzyme in trypanosomatid parasites, making it a significant drug target. It provides a metabolic bypass for Dihydrofolate Reductase (DHFR), rendering parasites resistant to traditional DHFR inhibitors. Therefore, dual inhibition of DHFR and PTR1 is a key therapeutic strategy.

Mechanistically, the inhibition of PTR1 by pteridine-like molecules often involves key interactions within the enzyme's active site. These typically include:

π-stacking interactions: The pteridine ring of an inhibitor can engage in π-stacking with the phenyl ring of a phenylalanine residue (e.g., Phe113) in the active site.

Hydrogen bonding: Inhibitors often form crucial hydrogen bonds with amino acid residues (like Ser111 or Tyr194) and the NADPH cofactor, which is essential for the enzyme's reductive activity.

While no specific studies detailing the interaction of this compound with PTR1 were found, it is plausible that its pteridine core would engage in similar binding modes. The impact of the 4-methoxy group on binding affinity and inhibitory potency remains to be experimentally determined.

Dihydrofolate Reductase (DHFR) Modulation: Mechanistic Aspects

DHFR is a crucial enzyme in folate metabolism across many species. Its inhibition blocks the synthesis of DNA precursors, leading to cell death. Antifolates like methotrexate (B535133) are potent DHFR inhibitors. The inhibition mechanism often involves the inhibitor binding tightly to the active site, mimicking the natural substrate, dihydrofolate.

A study on pteridine–sulfonamide conjugates indicated their potential as dual inhibitors of DHFR and carbonic anhydrases. researchgate.net However, specific data on the DHFR inhibitory capacity and mechanism of this compound itself is not available. Research on other pyrimidine derivatives has shown that substitutions on the ring system can lead to varying degrees of enzyme inhibition. juniperpublishers.com For this compound, the methoxy (B1213986) group's size and electronic properties would be critical in determining its fit and interaction within the DHFR active site.

Other Enzyme Systems Interacting with Methoxypteridines

The pteridine scaffold is found in various enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of carbonic anhydrases, α-glycosidase, and cholinesterases. researchgate.netnih.gov Studies on flavonoids have shown that the position and number of methoxy groups can significantly influence the inhibition of enzymes like Cytochrome P450s. nih.gov Similarly, pyrimidine derivatives have been shown to inhibit enzymes such as glutathione (B108866) reductase and thymidine (B127349) phosphorylase. juniperpublishers.commdpi.com

One study noted the synthesis of a 4-(1H-benzo[d]imidazol-2-ylthio)-6-methoxypteridine derivative, though its specific enzyme inhibitory profile was not detailed. These examples suggest that methoxypteridine derivatives have the potential to interact with a range of enzymes, but specific research on this compound is required to confirm such activities.

Antioxidant and Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various diseases.

Assays for Reactive Oxygen Species Neutralization

Standard in vitro assays are used to quantify the antioxidant and radical-scavenging capacity of compounds. These include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This test measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method involves the quenching of the ABTS radical cation by an antioxidant. nih.gov

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay determines the ability of a compound to directly scavenge hydrogen peroxide.

FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

While these assays are standard, no published studies were found that applied them specifically to determine the antioxidant capacity of this compound. Studies on other methoxy-containing hybrid compounds have demonstrated their ability to scavenge free radicals using these methods. nih.gov

Interactive Data Table: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measured Outcome |

| DPPH Radical Scavenging | An antioxidant donates an electron or hydrogen to the DPPH radical. | Decrease in absorbance at ~517 nm. |

| ABTS Radical Scavenging | An antioxidant neutralizes the ABTS radical cation. | Decrease in absorbance at ~734 nm. nih.gov |

| H₂O₂ Scavenging | Direct neutralization of hydrogen peroxide by the antioxidant. | Decrease in H₂O₂ concentration. |

| FRAP | Reduction of a Fe³⁺-ligand complex to the Fe²⁺ form by an antioxidant. | Formation of a colored ferrous complex, measured by absorbance. |

| ORAC (Oxygen Radical Absorbance Capacity) | Inhibition of peroxyl radical-induced oxidation by the antioxidant. | Preservation of a fluorescent probe's signal over time. |

Molecular Mechanisms of Free Radical Quenching

The primary molecular mechanisms by which antioxidants quench free radicals are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. mdpi.com

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. This is often followed by proton transfer (PT). mdpi.com

Theoretical studies on other methoxylated compounds, such as pyranoanthocyanins, suggest that the methoxy group can play a role in the radical scavenging process, potentially through demethylation followed by a HAT mechanism. mdpi.com The presence of the methoxy group on the pteridine ring of this compound could influence its ability to participate in these quenching mechanisms. Folic acid, which contains a pteridine ring, is known to scavenge free radicals, although the exact mechanisms are complex. researchgate.net However, without direct experimental or theoretical studies on this compound, its precise mechanism remains speculative.

Supramolecular Chemistry and Self-Assembly Phenomena of this compound Derivatives

The study of supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. In the context of this compound and its analogs, these interactions, primarily hydrogen bonding and π-π stacking, are crucial in determining their solid-state architecture and aggregation behavior. While specific research on the self-assembly of this compound is limited, extensive studies on related pteridine derivatives provide a strong framework for understanding its potential supramolecular behavior.

Hydrogen Bonding Networks in Methoxypteridine Aggregates

Hydrogen bonding plays a pivotal role in the assembly of pteridine derivatives, creating robust and intricate networks. The pteridine core contains multiple nitrogen atoms that can act as hydrogen bond acceptors, while substituents such as amino or hydroxyl groups can serve as donors.

In the crystal structures of various pteridine derivatives, hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or two-dimensional sheets. ontosight.ai For instance, the crystal structure of 1H-benzo[g]pteridine-2,4-dione (alloxazine) reveals hydrogen-bonded chains formed through pairwise N—H⋯O and N—H⋯N interactions, creating distinct ring motifs. iucr.org

Metal complexes of pteridines also showcase the importance of hydrogen bonding. In a copper(II) complex of a 2-amino-7-methyl-4-oxido-pteridine-6-carboxylate, a three-dimensional supramolecular architecture is formed, linked by a variety of hydrogen bonds including N-H⋯O, O-H⋯N, and O-H⋯O interactions involving the pteridine ligand and water molecules. nih.gov Similarly, a water-soluble nickel(II)-pterin complex demonstrates a two-dimensional network stabilized by N−H···N and N−H···O hydrogen bonds. acs.org The presence of an amino group ortho to a ring nitrogen is a recognized synthon for promoting self-assembling patterns through hydrogen bonding. acs.org

These examples from closely related compounds suggest that this compound, despite lacking a hydrogen-bond-donating group on its core methoxy substituent, would primarily act as a hydrogen bond acceptor. Any potential for forming extensive hydrogen-bonded networks would depend on the presence of other functional groups on the pteridine ring or co-crystallized solvent molecules.

Table 1: Examples of Hydrogen Bonding in Pteridine Derivatives

| Compound/Complex | Interacting Groups | Resulting Structure |

| 1H-Benzo[g]pteridine-2,4-dione | N—H⋯O and N—H⋯N | Hydrogen-bonded chains iucr.org |

| Copper(II)-pteridine complex | N-H⋯O, O-H⋯N, O-H⋯O | 3D supramolecular network nih.gov |

| Nickel(II)-pterin complex | N−H···N and N−H···O | 2D network acs.org |

π-π Stacking Interactions and Self-Organized Structures

Aromatic π-π stacking interactions are another critical force driving the self-assembly of pteridine derivatives. ontosight.ai The electron-deficient nature of the pteridine ring system facilitates favorable stacking with other aromatic systems. These interactions, often working in concert with hydrogen bonds, contribute to the formation of ordered structures in the solid state and in solution.

Studies on various pteridine derivatives have demonstrated their ability to self-assemble into organogels, even without traditional gel-forming groups like long alkyl chains or amide bonds. rsc.orgrsc.org This self-assembly is attributed to the synergistic effects of π-π stacking and other intermolecular forces. For example, phenyl- and chloro-phenyl-substituted pteridine derivatives have shown excellent gelation abilities in organic solvents, forming ordered arrangements as revealed by scanning electron microscopy (SEM) and X-ray diffraction (XRD). rsc.org

In the crystal packing of metal-pteridine complexes, π-π stacking is frequently observed. A copper(II)-pteridine complex exhibits extensive stacking between the aromatic rings of adjacent molecules, with centroid-to-centroid distances as short as 3.352 Å. nih.gov Computational studies using Density Functional Theory (DFT) on pteridine homo-dimers confirm that π-π stacking is a favorable interaction. researchgate.net However, the strength and nature of this stacking can be significantly influenced by the surrounding environment, particularly by hydration, which can create a high desolvation penalty that opposes the stacking interaction. acs.org

These findings indicate that this compound derivatives are expected to participate in significant π-π stacking interactions, which would be a key driver for their self-organization into higher-order structures.

Table 2: Observed π-π Stacking in Pteridine Systems

| System | Method of Observation | Key Finding |

| Copper(II)-pteridine complex | Single-crystal X-ray diffraction | Extensive stacking with centroid-to-centroid distances of 3.352 Å to 3.744 Å. nih.gov |

| Phenyl-substituted pteridines | SEM, XRD | Formation of ordered organogels driven by self-assembly. rsc.org |

| Pteridine-pteridine dimer | Density Functional Theory (DFT) | Favorable stacking interaction energy. researchgate.net |

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule with a binding cavity and a smaller 'guest' molecule. While specific host-guest studies involving this compound as either host or guest are not widely reported, the pteridine scaffold is known to participate in such interactions, particularly in biological systems.

A prominent example is the binding of folate (a pteridine derivative) within the active site of enzymes like Leishmania major pteridine reductase 1 (PTR1). unisi.it In this biological host-guest system, the enzyme's active site acts as the host. The pterin (B48896) moiety of the folate guest is accommodated in a hydrophobic pocket, where it is stabilized by aromatic stacking interactions with a phenylalanine residue (Phe113) and the nicotinamide (B372718) ring of the NADP(H) cofactor. unisi.it Additionally, the functional groups of the pteridine core form multiple hydrogen bonds with the surrounding amino acid residues of the enzyme. unisi.it

Although this example involves a protein as the host, it demonstrates the inherent ability of the pteridine ring system to bind within cavities through a combination of π-π stacking and hydrogen bonding. This suggests that synthetic macrocyclic hosts, such as cyclodextrins or calixarenes, could potentially form stable complexes with this compound derivatives, driven by similar non-covalent forces. The formation of such host-guest complexes could be used to modify the physicochemical properties of this compound, such as its solubility. rsc.org

Advanced Analytical Methodologies for 4 Methoxypteridine Research

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of pteridines, enabling the separation of these polar compounds from complex matrices and from each other. The high polarity of pteridines presents a unique analytical challenge, often requiring specialized chromatographic approaches. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pteridines. mdpi.com Method development for pteridines, and by extension 4-Methoxypteridine, involves careful optimization of the stationary phase, mobile phase composition, and gradient elution to achieve desired resolution and sensitivity.

Stationary Phases: Due to the high polarity of pteridines, reversed-phase (RP) chromatography using C18 columns is a common approach. cuni.cz However, these polar analytes may exhibit weak retention on traditional C18 phases, often eluting near the solvent front. To overcome this, hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful alternative. mdpi.comresearchgate.net HILIC columns, such as those with amide or zwitterionic stationary phases, provide enhanced retention for polar compounds. cuni.cz For instance, a BEH Amide column has demonstrated strong retention for polar pteridines. cuni.cz

Mobile Phases and Elution: The mobile phase for pteridine (B1203161) analysis typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov For RP-HPLC, mobile phases with high aqueous content are often necessary, which can sometimes negatively impact column stability. cuni.cz In HILIC mode, a higher percentage of organic solvent is used, which is advantageous for subsequent mass spectrometry detection. cuni.cz Gradient elution is frequently employed to separate a wide range of pteridines with varying polarities within a single analytical run. researchgate.netnih.gov The pH of the mobile phase buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, is a critical parameter for optimizing the separation selectivity of ionizable pteridine derivatives. cuni.cz

Table 1: Example HPLC Conditions for Pteridine Analysis This table summarizes typical conditions used for the analysis of various pteridine compounds and serves as a guide for developing methods for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZIC-HILIC | researchgate.net |

| Waters Sunfire™ C18 | nih.gov | |

| BEH Amide | cuni.cz | |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer (gradient) | cuni.czresearchgate.net |

| Acetonitrile/Aqueous Acetic Acid (gradient) | nih.gov | |

| Detection | Fluorimetric (Ex: ~350 nm, Em: ~450 nm) | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | researchgate.netnih.gov |

| Flow Rate | 0.6 - 1.0 mL/min | nih.gov |

Capillary electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged and polar molecules like pteridines. nih.gov It offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.netresearchgate.net The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge-to-size ratio. unex.es